molecular formula C5H10ClF3N2 B1404079 1-(Trifluoromethyl)piperazine hydrochloride CAS No. 1956321-71-3

1-(Trifluoromethyl)piperazine hydrochloride

Cat. No.: B1404079
CAS No.: 1956321-71-3
M. Wt: 190.59 g/mol
InChI Key: FIFJKVKTCFWRHB-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)piperazine hydrochloride is an organic compound with the chemical formula C5H9F3N2·HCl. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Trifluoromethyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylpiperazine N-oxide, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Pharmaceutical Development

TFMPP serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurotransmitter systems. Its role as a GABA receptor agonist allows it to modulate neuronal excitability, making it relevant for developing treatments for anxiety and related disorders .

Neuroscience Research

The compound's interaction with neurotransmitter systems has been extensively studied. It enhances GABAergic activity, which is crucial for inducing relaxation and reducing anxiety. This property makes TFMPP a valuable tool in neuroscience research aimed at understanding anxiety disorders and developing potential treatments.

Anticancer Research

Recent studies have explored the anticancer properties of derivatives of piperazine, including those containing the trifluoromethyl group. For instance, novel piperazine derivatives have shown significant antiproliferative effects against various cancer cell lines, including colon cancer and melanoma. One study reported that a derivative containing a 4-trifluoromethylphenyl substituent resulted in over 80% growth inhibition in several cancer types . This positions TFMPP as a promising candidate for further investigation in cancer therapeutics.

Agricultural Applications

TFMPP derivatives have also been evaluated for their acaricidal activity against pests like Tetranychus urticae. The efficacy of these compounds was tested using foliar spray methods, demonstrating potential agricultural applications in pest management .

Biochemical Pathways

TFMPP's effects on neurotransmitter systems are mediated through specific binding interactions with various receptors:

  • GABA Receptors : Enhances GABA signaling, leading to anxiolytic effects.
  • Serotonin Transporters : Alters serotonin levels, which may influence mood and anxiety disorders.

Case Study 1: Anticancer Activity

In a study examining novel piperazine derivatives linked to vindoline, one compound containing a trifluoromethyl group demonstrated remarkable efficacy against multiple cancer cell lines. For example:

  • Colon cancer (KM12 cell line): Growth inhibition of -84.40%
  • CNS cancer (SF-539 cell line): Growth inhibition exceeding -80%
  • Melanoma (SK-MEL-5): Growth inhibition of -98.17% .

This highlights TFMPP's potential as a scaffold for developing new anticancer agents.

Case Study 2: Acaricidal Efficacy

Research on phenylpiperazine derivatives demonstrated their effectiveness against spider mites (Tetranychus urticae). The study involved applying various concentrations of these compounds to infested plants, showing promising results in controlling pest populations while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)piperazine hydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Trifluoromethyl)piperazine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these characteristics are desirable .

Biological Activity

Overview

1-(Trifluoromethyl)piperazine hydrochloride, also known as TFMPP, is an organic compound with the molecular formula C5_5H9_9F3_3N2_2·HCl. This compound is notable for its role in biochemical reactions, particularly in modulating neurotransmitter systems. It is commonly employed as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules due to its unique chemical properties.

Target of Action
TFMPP primarily acts as a GABA receptor agonist , enhancing the effect of gamma-aminobutyric acid (GABA) in the nervous system. This mechanism is crucial for inducing relaxation and decreasing neuronal excitability, which can have significant implications for anxiety and related disorders.

Biochemical Pathways
The compound interacts with various enzymes and proteins, such as monoamine oxidase and serotonin transporters. These interactions lead to the inhibition of enzyme activity and alterations in neurotransmitter levels, resulting in profound biochemical changes within the cellular environment.

Pharmacokinetics

Upon systemic entry, TFMPP undergoes partial oxidation and elimination as an unchanged compound. Its pharmacokinetic profile indicates that it can cross the blood-brain barrier, allowing it to exert effects on the central nervous system.

Cellular Effects

TFMPP influences various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect serotonin signaling pathways, leading to significant changes in neurotransmitter synthesis and release.

Dosage Effects in Animal Models

Research indicates that the effects of TFMPP vary significantly with dosage:

  • Low Doses : Enhance neurotransmitter release and improve cognitive function.
  • High Doses : May lead to toxic effects, including seizures and neurotoxicity.

Temporal Effects in Laboratory Settings

In controlled laboratory conditions, TFMPP's effects change over time. Long-term exposure can result in sustained alterations in cellular function, including gene expression changes and enzyme activity modulation.

Biochemical Analysis

TFMPP's role in biochemical reactions is highlighted by its interaction with various cellular components:

  • Enzymatic Interactions : Modulates activity through binding interactions.
  • Transport Mechanisms : Specific transporters facilitate its distribution within cells and tissues.

Case Studies

Recent studies have explored TFMPP's potential therapeutic applications:

  • Antiviral Activity : In research involving trifluoromethyl pyridine piperazine derivatives, compounds similar to TFMPP showed promising antiviral activities against plant viruses like TMV and CMV. Some derivatives exhibited EC50 values lower than commercial pesticides, indicating potential for agricultural applications .
  • Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems suggest that TFMPP could be beneficial in treating conditions such as anxiety or depression by enhancing GABAergic activity .

Properties

IUPAC Name

1-(trifluoromethyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2.ClH/c6-5(7,8)10-3-1-9-2-4-10;/h9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFJKVKTCFWRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956321-71-3
Record name 1-(trifluoromethyl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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